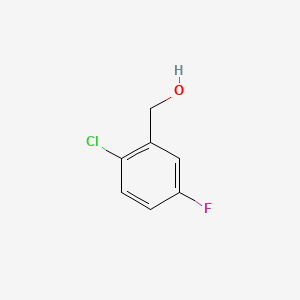

2-Chloro-5-fluorobenzyl alcohol

描述

Nomenclature and Chemical Identification in Scholarly Literature

In academic and chemical literature, 2-Chloro-5-fluorobenzyl alcohol is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC name for this compound is (2-chloro-5-fluorophenyl)methanol. nih.gov This name precisely describes the molecular structure: a methanol (B129727) group (-CH2OH) attached to a phenyl (benzene) ring which is substituted with a chlorine atom at the second position and a fluorine atom at the fifth position, relative to the point of attachment of the methanol group.

For ease of reference and to ensure unambiguous identification in databases and publications, several other identifiers are used. The most critical of these is the CAS (Chemical Abstracts Service) Registry Number, which for this compound is 261762-59-8 . chemicalbook.comchemdict.com This unique numerical identifier is assigned to every chemical substance described in the open scientific literature.

Below is an interactive data table summarizing the key chemical identifiers for this compound:

| Identifier Type | Value |

| IUPAC Name | (2-chloro-5-fluorophenyl)methanol |

| CAS Number | 261762-59-8 |

| Molecular Formula | C7H6ClFO |

| Molecular Weight | 160.57 g/mol |

| InChI | 1S/C7H6ClFO/c8-7-3-5(9)1-2-6(7)4-10/h1-3,10H,4H2 |

| InChIKey | GTHWNKHWLSRSNW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)O)Cl |

Relevance and Significance in Contemporary Chemical Research

The significance of this compound in modern chemical research stems primarily from its role as a versatile synthetic intermediate. The presence of multiple reactive sites—the hydroxyl group and the halogenated aromatic ring—allows for a variety of chemical transformations.

In Medicinal Chemistry:

In Agrochemicals:

Similar to the pharmaceutical industry, the agrochemical sector utilizes halogenated intermediates to create new pesticides and herbicides. pragma.cl The specific substitution pattern of this compound can be exploited to design molecules with desired biological activity against pests while aiming for improved environmental degradation profiles.

In Materials Science:

The aromatic and functionalized nature of this compound makes it a candidate for the synthesis of specialty polymers and other materials. The presence of halogens can impart properties such as flame retardancy or can be used as handles for further chemical modification to create materials with tailored electronic or physical properties.

A research article published in Bioorganic & Medicinal Chemistry describes the synthesis of a series of compounds where 2-chloro-5-fluorobenzaldehyde (B1362322), the direct oxidation product of this compound, was used as a starting material. chemicalbook.com This highlights the utility of the alcohol as a stable precursor to other key synthetic intermediates.

Historical Context of Halogenated Benzyl (B1604629) Alcohols in Organic Chemistry

The study of benzyl alcohol and its derivatives is deeply rooted in the history of organic chemistry, dating back to the 19th century with the development of the coal tar and dye industries. perfumerflavorist.com The chlorination of toluene (B28343) was a key industrial process that led to the production of benzyl chloride, which could then be hydrolyzed to benzyl alcohol. perfumerflavorist.comwikipedia.org

The introduction of halogens onto the aromatic ring of benzyl alcohol provided chemists with a powerful tool to modulate the reactivity and properties of the molecule. Early research into halogenated benzyl alcohols was driven by the need to understand the directing effects of different substituents on electrophilic aromatic substitution reactions. The presence of halogens, which are deactivating yet ortho-, para-directing, posed interesting mechanistic questions for chemists.

Over the years, the methods for synthesizing halogenated benzyl alcohols have evolved significantly. While classical methods often involved multi-step processes with harsh reagents, modern organic synthesis offers more efficient and selective routes. For instance, the development of chemoselective chlorination reactions allows for the direct conversion of benzyl alcohols to their corresponding chlorides under mild, neutral conditions, a significant improvement over older, more aggressive methods. organic-chemistry.org

Furthermore, the study of intramolecular interactions in halogenated benzyl alcohols, such as hydrogen bonding between the hydroxyl group and an ortho-halogen, has been a subject of academic interest. rsc.org These studies, often employing spectroscopic techniques, provide fundamental insights into molecular conformation and non-covalent interactions, which are crucial for rational drug design and materials science. The ability to control the conformation of such molecules is a key aspect of modern stereoselective synthesis.

Structure

3D Structure

属性

IUPAC Name |

(2-chloro-5-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZKFYRHXVQMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378587 | |

| Record name | 2-Chloro-5-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-59-8 | |

| Record name | 2-Chloro-5-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-5-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways

Novel Synthetic Routes for 2-Chloro-5-fluorobenzyl Alcohol

The synthesis of this compound can be achieved through various modern chemical strategies, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact. These methods transform precursors like 2-chloro-5-fluorobenzaldehyde (B1362322) or its corresponding carboxylic acid into the target alcohol.

Electrochemical synthesis represents a green and efficient methodology for producing substituted benzyl (B1604629) alcohols. This technique utilizes electrons as the primary reagent, which minimizes the use of hazardous chemical reductants and simplifies product purification semanticscholar.org. The synthesis of a structurally related compound, 2-chloro-6-fluorobenzyl alcohol, has been successfully demonstrated through the electrochemical reduction of 2-chloro-6-fluorobenzaldehyde (B137617) semanticscholar.orgisroset.org. This process can be directly applied to the synthesis of this compound from its aldehyde precursor, 2-chloro-5-fluorobenzaldehyde sigmaaldrich.comscbt.com.

The procedure typically involves constant current electrolysis in an H-shaped glass cell, where the compartments are separated by a frit glass disc semanticscholar.org. Cyclic voltammetry with a glassy carbon electrode (GCE) is often used to study the electrochemical behavior and optimize the reduction conditions semanticscholar.orgisroset.org. Kinetic studies have shown that the reduction process is diffusion-controlled semanticscholar.org. The key advantages of this approach include its eco-friendly nature, cost-effectiveness, simple work-up procedures, and the ability to produce pure products in high yields semanticscholar.org.

Catalytic hydrogenation is a fundamental process for the reduction of functional groups. In the context of synthesizing this compound, the primary application is the reduction of the aldehyde group in 2-chloro-5-fluorobenzaldehyde. However, a more advanced application involves the selective catalytic hydrogenation or hydrogenolysis of a di-chlorinated precursor.

While specific studies on selective dechlorination to yield this exact isomer are not prevalent, the principle relies on the careful selection of a catalyst and reaction conditions to cleave one C-Cl bond while leaving another intact and without affecting the C-F bond or the aromatic ring. Catalysts with tailored acidity and metal dispersion are crucial for facilitating both hydrogenation and selective hydrogenolysis nih.gov. Challenges in such processes include preventing over-hydrogenation of the ring or further hydrogenolysis of other halogen substituents nih.gov.

Biocatalytic methods offer exceptional selectivity under mild, environmentally benign conditions. The use of whole-cell microorganisms, such as Baker's Yeast (Saccharomyces cerevisiae), has been reported for the synthesis of halogen-substituted benzyl alcohols from their corresponding aldehydes worldwidejournals.com. This biotransformation is noted for its high enantio-, regio-, and chemoselectivities worldwidejournals.com.

In a typical procedure, the precursor aldehyde is dissolved in a minimal amount of alcohol and added to a suspension of Baker's Yeast in a medium like a glycerol-water mixture. The reaction is then stirred for a specific duration to yield the alcohol worldwidejournals.com. Immobilizing the yeast in a polymer gel, such as polyacrylamide, is another strategy employed to enhance catalyst stability and reusability worldwidejournals.com. The key advantage of this method lies in its alignment with green chemistry principles, offering high product selectivity under ambient process conditions worldwidejournals.com.

Table 1: Representative Conditions for Biocatalytic Reduction This table is based on a general procedure for halo-substituted benzyl alcohols and is illustrative for this compound.

| Parameter | Description | Reference |

|---|---|---|

| Biocatalyst | Whole cells of Baker's Yeast (Saccharomyces cerevisiae), free or immobilized. | worldwidejournals.com |

| Substrate | 2-Chloro-5-fluorobenzaldehyde (2mM). | worldwidejournals.com |

| Solvent/Medium | Mixture of glycerol (B35011) and water; substrate predissolved in absolute alcohol. | worldwidejournals.com |

| Reaction Setup | The mixture is stirred magnetically in a suspension. | worldwidejournals.com |

| Key Advantage | High selectivity (enantio-, regio-, chemoselectivity) under mild, green conditions. | worldwidejournals.com |

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency nih.gov. While this compound is not typically the direct product of an MCR, it serves as a crucial starting material in domino or cascade reactions that are often initiated by a multicomponent-like step.

For instance, a one-pot, three-step approach can involve the initial palladium-catalyzed dehydrogenation of a benzylic alcohol (like this compound) to generate the corresponding aldehyde in situ. This aldehyde then immediately participates in a subsequent reaction, such as a Pictet-Spengler cyclization with an amine, to rapidly construct complex heterocyclic scaffolds researchgate.net. This strategy leverages the alcohol as a stable precursor to a more reactive aldehyde, avoiding its isolation and fitting within the efficient framework of a domino protocol researchgate.net. Such methods are highly valued for their ability to build molecular complexity from simple starting materials in a single operation beilstein-journals.orgmdpi.com.

Green chemistry principles are increasingly integrated into the synthesis of fine chemicals like this compound. The goal is to develop environmentally compatible routes that are also economically viable worldwidejournals.com. Key strategies include:

Use of Eco-Friendly Catalysts: The electrochemical approach uses electrons, the cleanest reagent semanticscholar.org. Biocatalysis employs biodegradable enzymes from yeast worldwidejournals.com. Furthermore, replacing rare and noble metal catalysts with those based on abundant and less toxic metals, such as iron, is a significant green objective nih.govacs.org.

Benign Solvents: The use of water in biocatalytic and some MCR processes worldwidejournals.comresearchgate.net or green, recyclable solvents like propylene (B89431) carbonate in catalytic reactions significantly reduces environmental impact nih.govacs.org.

Atom Economy: MCRs are designed for high atom economy, incorporating most of the atoms from the starting materials into the final product, thus minimizing waste nih.gov.

Energy Efficiency: Conducting reactions at ambient or mild temperatures, as seen in biocatalysis, reduces energy consumption compared to traditional methods requiring harsh conditions worldwidejournals.com.

Mechanistic Investigations of Formation and Transformation Reactions

Understanding the mechanisms of formation is key to optimizing the synthesis of this compound. The reduction of the parent carbonyl compound is the most common route, with mechanisms varying by the chosen methodology.

A standard laboratory synthesis involves the reduction of the corresponding carboxylic acid, 2-chloro-5-fluorobenzoic acid, using a reducing agent like borane-tetrahydrofuran (B86392) complex (BH3.THF). The mechanism proceeds via the dropwise addition of the borane (B79455) complex to the acid in a solvent like tetrahydrofuran. The borane coordinates to the carbonyl oxygen, followed by one or more hydride transfers to the carbonyl carbon, ultimately reducing the carboxylic acid to the primary alcohol upon workup guidechem.com.

In electrochemical synthesis , the mechanism involves the transfer of electrons from the cathode to the carbonyl group of 2-chloro-5-fluorobenzaldehyde. This generates a radical anion, which is then protonated by the solvent (e.g., aqueous methanol) and undergoes further reduction and protonation to yield the final alcohol product semanticscholar.org.

The biocatalytic mechanism relies on oxidoreductase enzymes within the yeast cells. These enzymes utilize a cofactor, typically NADPH, to deliver a hydride ion (H-) to the electrophilic carbonyl carbon of the aldehyde. The high stereoselectivity of the reaction is dictated by the specific three-dimensional structure of the enzyme's active site, which orients the substrate in a precise manner for the hydride attack worldwidejournals.com.

In domino protocols , the mechanistic sequence begins with the catalytic dehydrogenation of this compound. A palladium(0) catalyst, for example, can facilitate this transformation to produce 2-chloro-5-fluorobenzaldehyde, which remains in the reaction vessel to be consumed in the subsequent bond-forming step researchgate.net.

Table 2: Summary of Synthetic Approaches

| Method | Precursor | Key Reagents/Catalyst | Primary Mechanism | Reference |

|---|---|---|---|---|

| Chemical Reduction | 2-Chloro-5-fluorobenzoic acid | Borane-tetrahydrofuran (BH3.THF) | Hydride transfer | guidechem.com |

| Electrochemical Synthesis | 2-Chloro-5-fluorobenzaldehyde | Electron (from cathode), GCE | Electron transfer and protonation | semanticscholar.orgisroset.org |

| Biocatalytic Transformation | 2-Chloro-5-fluorobenzaldehyde | Baker's Yeast (S. cerevisiae) | Enzyme-mediated hydride transfer | worldwidejournals.com |

| Domino Protocol (as reactant) | This compound | Pd(0) catalyst, amine | Dehydrogenation followed by condensation/cyclization | researchgate.net |

Reaction Mechanisms in Halogenation and Hydrolysis Processes

The halogenation of benzyl alcohol derivatives is a critical process for introducing further reactive sites onto the molecule. The direct chlorination of a benzyl alcohol ring, for instance, can proceed through a radical mechanism. Studies on benzyl alcohol's reaction with atomic chlorine reveal that the process is initiated by the abstraction of a hydrogen atom from the benzene (B151609) ring by an atomic chlorine radical. The resulting aryl radical then reacts with molecular chlorine (Cl₂) to form the corresponding chlorobenzyl alcohol. mdpi.com This reaction is often facilitated by photolysis. mdpi.com

Hydrolysis, conversely, typically involves the conversion of a benzyl halide to a benzyl alcohol. For example, 2-Chloro-5-fluorobenzyl bromide can be hydrolyzed to this compound. This reaction generally proceeds via a nucleophilic substitution mechanism where a hydroxide (B78521) ion (OH⁻) attacks the electrophilic benzylic carbon, displacing the bromide leaving group.

The synthesis of this compound itself is often achieved through the reduction of 2-Chloro-5-fluorobenzoic acid. A common method involves using a borane-tetrahydrofuran (BH₃-THF) complex, which selectively reduces the carboxylic acid group to a primary alcohol. chemicalbook.com

Nucleophilic Substitution Pathways and Stereochemical Control

The benzylic alcohol group of this compound can be converted into a good leaving group (e.g., a tosylate or a halide), enabling subsequent nucleophilic substitution reactions. These reactions are fundamental for building more complex molecular frameworks. The primary mechanism governing this transformation at the benzylic carbon is the Sₙ2 (Substitution Nucleophilic Bimolecular) reaction.

The Sₙ2 mechanism is characterized by a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. nih.gov This concerted process, where the new bond forms simultaneously as the old bond breaks, occurs through a five-coordinate trigonal bipyramidal transition state. A key consequence of the Sₙ2 pathway is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. nih.gov If starting with a chiral, enantiomerically pure benzyl alcohol derivative, the product will have the opposite configuration. The rate of the Sₙ2 reaction is sensitive to steric hindrance; it is fastest for primary halides, such as those derived from this compound. nih.gov

Role of Intermediates in Complex Reaction Sequences

This compound is a central node in a network of synthetic intermediates. It can be both the product of a reaction sequence and the starting point for another, demonstrating its versatility.

A typical synthetic sequence involves the reduction of a precursor molecule. For instance, 2-Chloro-5-fluorobenzoic acid serves as a common starting material, which is reduced to yield the target benzyl alcohol. chemicalbook.com In the other direction, this compound can be oxidized to form 2-Chloro-5-fluorobenzaldehyde, another valuable intermediate. chemicalbook.com

Furthermore, the synthesis can begin from a less functionalized precursor like 2-chloro-5-fluorotoluene (B1347005). Radical bromination of the methyl group yields 2-chloro-5-fluorobenzyl bromide, which can then be converted to the corresponding alcohol via hydrolysis, as previously mentioned. This sequence highlights a step-wise introduction of functionality, with each molecule in the chain serving as a key intermediate.

| Precursor Intermediate | Reaction | Target Compound | Subsequent Intermediate |

| 2-Chloro-5-fluorobenzoic acid | Reduction (e.g., with BH₃-THF) | This compound | 2-Chloro-5-fluorobenzaldehyde |

| 2-Chloro-5-fluorotoluene | Radical Bromination | 2-Chloro-5-fluorobenzyl bromide | This compound |

Photochemical and Radiolytic Transformation Pathways

High-energy processes can induce unique transformations in this compound and its precursors. Photochemical reactions, often initiated by ultraviolet (UV) light, can facilitate specific synthetic steps. For example, the synthesis of related chloro-fluoro-substituted pyridines, used in agrochemicals, employs UV irradiation to drive the chlorination reaction. google.com The photolysis of benzyl alcohol in the presence of chlorine is a known method to generate chlorinated derivatives through radical pathways. mdpi.com

Radiolytic methods, such as those employing corona discharge, can also be used to generate reactive species. Research on 2-chloro-5-fluorotoluene has shown that corona discharge can induce the dissociation of the C-H bond in the methyl group, leading to the formation of a benzyl-type radical. bldpharm.com Such radicals are highly reactive intermediates that can be trapped to form new derivatives, representing a non-classical pathway for functionalization.

Synthesis as a Key Intermediate for Complex Molecules

The presence of multiple reaction sites and the specific electronic properties conferred by the halogen atoms make this compound a desirable starting material for high-value chemical products in the pharmaceutical and agrochemical industries.

Precursor in Pharmaceutical Compound Synthesis

Halogenated organic compounds are integral to medicinal chemistry due to their ability to modulate a drug's metabolic stability, lipophilicity, and binding affinity. While specific drugs derived directly from this compound are not widely documented in public literature, its structural motifs are found in more complex pharmaceutical agents. Positional isomers and structurally similar compounds, like 2-chloro-6-fluorobenzyl alcohol, are explicitly cited as useful intermediates for pharmaceutical drugs. worldwidejournals.com

Furthermore, related compounds such as 2-Chloro-5-(trifluoromethyl)benzyl alcohol serve as key intermediates in the synthesis of cholesterol ester transfer protein (CETP) inhibitors, a class of drugs investigated for cardiovascular diseases. guidechem.com The synthesis of these complex molecules often involves coupling reactions where the substituted benzyl alcohol or a derivative thereof is a core component. The synthetic routes to many top-selling drugs rely on the nucleophilic substitution reactions of halogenated heterocyclic and aromatic precursors. beilstein-journals.org

Intermediate in Agrochemical Development

The chloro-fluoro-phenyl moiety is a critical component in many modern herbicides and pesticides. The specific substitution pattern can enhance the efficacy and selectivity of the active ingredient. Compounds like 2-chloro-5-fluoropyridines and 2-chloro-5-trifluoromethylpyridine, which share the same halogen substitution pattern as this compound, are known intermediates in the preparation of compounds with herbicidal activity. google.com

Recent research in agrochemical development has focused on synthetic auxin herbicides, such as those based on picolinic acid. The design of novel herbicides often involves incorporating substituted aryl groups to tune the biological activity. nih.gov For example, new potential herbicides have been synthesized by incorporating chloro-fluoro substituted pyrazolyl groups into a picolinic acid structure, demonstrating the continued importance of these halogenated building blocks in discovering next-generation crop protection agents. nih.gov The utility of isomers like 2-chloro-6-fluorobenzyl alcohol as intermediates for agricultural chemicals further underscores the value of this class of compounds. worldwidejournals.com

Role in Specialty Polymer and Material Science

While direct, large-scale polymerization of this compound is not extensively documented in mainstream literature, its molecular architecture suggests significant potential as a monomer or a precursor to monomers for specialty polymers. The presence of the reactive benzylic hydroxyl group, combined with the stability and specific properties imparted by the halogen substituents, makes it a candidate for incorporation into high-performance materials such as polyesters, polyethers, and specialty coatings.

The primary route for integrating this alcohol into a polymer backbone would be through condensation polymerization. For instance, it can react with diacids or their derivatives to form polyesters. In such a polymer, the 2-chloro-5-fluorobenzyl moiety would be a pendant group, influencing the polymer's bulk properties. The strong C-F and C-Cl bonds are known to enhance thermal stability, chemical resistance, and hydrophobicity, and reduce flammability.

Furthermore, the alcohol can be converted into derivatives more amenable to polymerization. For example, conversion to a diol or reaction with epichlorohydrin (B41342) could yield monomers for polyethers or epoxy resins. The functionalization of benzyl alcohols with various nucleophiles using hexafluoroisopropanol (HFIP) as a solvent points to catalyst-free methods for creating new materials. acs.org This approach could be used to synthesize various trisubstituted methanes, highlighting its utility in developing novel organic materials. acs.org

The table below summarizes the potential applications of this compound in polymer and material science, based on its chemical functionalities.

| Potential Application | Synthetic Pathway | Key Features Conferred by Monomer |

| Specialty Polyesters | Polycondensation with dicarboxylic acids or acyl chlorides. | Increased thermal stability, chemical inertness, hydrophobicity, and flame retardancy. |

| Polyethers | Conversion to a diol followed by polycondensation, or reaction with epichlorohydrin. | Enhanced resistance to oxidative degradation and chemical attack. |

| Specialty Coatings | Incorporation into resin formulations (e.g., epoxy or urethane (B1682113) systems). | Improved surface properties, such as hardness and low surface energy. rsc.org |

| Functional Materials | Catalyst-free thioetherification or functionalization with allylsilanes and indoles in HFIP. acs.org | Synthesis of trisubstituted methanes and other functional organic molecules. acs.org |

Derivatization for Chiral Compound Synthesis

The derivatization of this compound is a key strategy for the synthesis of valuable chiral compounds, particularly chiral secondary alcohols and their derivatives. The pro-chiral nature of the benzyl alcohol allows for its conversion into enantiomerically enriched products through established asymmetric synthetic methodologies.

A prominent and highly effective pathway begins with the oxidation of the primary alcohol to its corresponding prochiral ketone, 2'-chloro-5'-fluoroacetophenone (B1587285). This ketone then becomes the substrate for asymmetric reduction to yield a chiral secondary alcohol. This two-step sequence is a cornerstone of modern asymmetric synthesis.

Biocatalytic Asymmetric Reduction: Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), are exceptionally efficient and selective catalysts for the reduction of prochiral ketones. nih.gov Numerous microorganisms and isolated enzymes have been shown to reduce halogenated acetophenones with high enantioselectivity (often >99% e.e.) and yield. nih.gov For example, ketoreductases have been successfully used to synthesize (S)-2-chloro-1-(3-chlorophenyl)ethanol, an intermediate for an anticancer drug candidate, demonstrating the industrial relevance of this approach. nih.gov A similar biocatalytic reduction of 2'-chloro-5'-fluoroacetophenone would provide access to either the (R) or (S) enantiomer of the corresponding alcohol, depending on the specific enzyme used.

Chemo-catalytic Asymmetric Hydrogenation: Alternatively, asymmetric transfer hydrogenation or direct hydrogenation using chiral transition metal catalysts (e.g., Ru, Rh, Ir complexes with chiral ligands) can achieve the same transformation with high enantioselectivity. These methods are broadly applicable to a wide range of ketone substrates.

Derivatives as Chiral Auxiliaries and Ligands: Beyond being a precursor to simple chiral alcohols, derivatives of this compound have the potential to be elaborated into more complex chiral molecules. For instance, chiral amino alcohols derived from substituted benzyl alcohols can serve as potent chiral inducing agents in other asymmetric reactions. google.com Furthermore, the enantioconvergent synthesis of chiral fluorenols from racemic ortho-bromobenzyl alcohols using palladium catalysis showcases a sophisticated method where a racemic halobenzyl alcohol is converted into a single enantiomer of a more complex chiral product. rsc.org This type of palladium-catalyzed asymmetric reaction could potentially be adapted for derivatives of this compound to access unique chiral structures. rsc.org

The following table outlines the key derivatization pathways for synthesizing chiral compounds from this compound.

| Derivatization Strategy | Reaction Pathway | Resulting Chiral Compound Type | Catalyst/Reagent Example |

| Asymmetric Reduction | 1. Oxidation to 2'-chloro-5'-fluoroacetophenone.2. Enantioselective reduction of the ketone. | Chiral secondary alcohol: (R)- or (S)-1-(2-chloro-5-fluorophenyl)ethanol. | Ketoreductases (KREDs), Chiral Ruthenium complexes. nih.govgoogle.com |

| Asymmetric Catalysis | Derivatization and use in enantioselective transformations. | Chiral ligands, catalysts, or auxiliaries. | (S)-2-amino-5-chloro-α-cyclopropyl acetylene-α-trifluoromethylbenzyl alcohol as a chiral inducing agent. google.com |

| Palladium-Catalyzed Cross-Coupling | Enantioconvergent reaction of the racemic alcohol derivative with other reagents. | Complex chiral molecules, such as chiral fluorenols (by analogy). | Pd(II)/chiral norbornene cooperative catalysis. rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the definitive identification of 2-Chloro-5-fluorobenzyl alcohol, with each nucleus providing a piece of the structural puzzle.

Proton NMR (¹H NMR) for Structural Assignment

In the ¹H NMR spectrum, the protons of this compound exhibit distinct chemical shifts. The benzylic protons (CH₂) typically appear as a singlet around 4.6-4.8 ppm. The aromatic protons show a more complex pattern due to splitting by both the chlorine and fluorine atoms, as well as by each other. These signals are generally found in the range of 6.9 to 7.4 ppm. The hydroxyl proton signal is often broad and its position can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a clear picture of the carbon skeleton. The benzylic carbon (CH₂OH) resonates at approximately 63-65 ppm. The aromatic carbons display signals in the region of 114 to 142 ppm. The carbon atom attached to the highly electronegative fluorine atom shows a large C-F coupling constant, which is a key identifying feature. For instance, the carbon bearing the fluorine (C-F) can exhibit a large coupling constant (¹JCF) of around 246 Hz. rsc.org The carbon attached to chlorine (C-Cl) and the other aromatic carbons can be assigned based on their chemical shifts and coupling patterns. rsc.orglibretexts.org

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for probing the environment of the fluorine atom. mdpi.comrsc.org For this compound, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to adjacent protons can further confirm the substitution pattern on the aromatic ring.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional NMR techniques are invaluable for establishing the connectivity between atoms. youtube.comepfl.chwikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent aromatic protons, helping to assign their specific positions on the ring. wikipedia.orgsdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): An HSQC or HMQC spectrum correlates directly bonded carbon and proton atoms. epfl.chwikipedia.orgsdsu.edu This would definitively link the benzylic proton signal to the benzylic carbon signal.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignment and Functional Group Analysis

The IR and Raman spectra of this compound display characteristic absorption bands. rsc.orgnist.govsigmaaldrich.com

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the hydroxyl (O-H) group's stretching vibration.

C-H Stretch: Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. nipne.ro The C-H stretching of the methylene (B1212753) (CH₂) group appears in the 2850-2960 cm⁻¹ region.

C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ range.

C-O Stretch: The C-O stretching vibration of the primary alcohol is expected to appear in the range of 1050-1250 cm⁻¹.

C-F and C-Cl Stretches: The C-F and C-Cl stretching vibrations are found in the fingerprint region of the spectrum, typically below 1300 cm⁻¹ and 800 cm⁻¹ respectively.

Based on a thorough review of publicly available scientific literature and chemical databases, it is not possible to provide a detailed article on "this compound" that adheres to the specific structural and content requirements of the user's request. The necessary research findings and detailed analytical data for this particular compound are not sufficiently documented in the accessible sources.

A comprehensive search for experimental and computational data was performed to gather information for the requested sections. However, this search did not yield the specific details required for a scientifically accurate and thorough discussion on the following topics:

:

Experimental vs. Simulated Spectral Analysis: No studies comparing experimental and simulated spectra (such as NMR or FT-IR) for this compound were found.

High-Resolution Mass Spectrometry (HRMS): While the theoretical exact mass can be calculated, no experimental HRMS data has been published.

Tandem Mass Spectrometry (MS/MS): Information on the fragmentation pathways of this compound is not available.

X-ray Crystallography: There are no published reports on the single-crystal X-ray structure of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Although GC-MS is used for purity assessment by commercial suppliers, specific methodological details such as retention times and fragmentation patterns under GC-MS conditions are not documented in the literature.

Due to the absence of this specific data, generating an article that is both scientifically sound and strictly adheres to the provided outline is not feasible. Proceeding would result in an article that is either incomplete or contains information extrapolated from other compounds, which would violate the explicit instructions of the request.

Chromatographic Methods for Purity Assessment and Identification

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantitative analysis of this compound, ensuring the purity and concentration of the final product are accurately determined. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose, leveraging the compound's moderate polarity.

In a typical RP-HPLC method, this compound is separated on a nonpolar stationary phase, such as a C8 or C18 silica-based column. The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous component, which is often buffered to maintain a consistent pH and ensure reproducible retention times. researchgate.netjpionline.org The precise ratio of the organic to the aqueous phase is optimized to achieve a good separation between the target compound and any potential impurities, such as unreacted starting materials or side-products. For instance, a method for the related compound 2-Chloro-5-nitrobenzyl alcohol utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Detection is commonly performed using a UV detector, as the benzene (B151609) ring in this compound exhibits strong chromophoric properties. The detection wavelength is typically set at or near the compound's maximum absorbance (λmax), which for many benzyl (B1604629) alcohol derivatives is in the range of 220-260 nm, to ensure high sensitivity. jpionline.orgaustinpublishinggroup.com

For quantitative analysis, a calibration curve is constructed by injecting standard solutions of known concentrations of purified this compound. The peak area of the analyte is plotted against its concentration, and the resulting linear regression is used to determine the concentration of the compound in unknown samples. The method's validity is established through parameters like linearity, precision, accuracy, and robustness, ensuring it is suitable for routine quality control. austinpublishinggroup.com

Table 1: Illustrative HPLC Parameters for Quantitative Analysis of this compound

| Parameter | Value/Condition |

| Chromatograph | High-Performance Liquid Chromatograph |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Illustrative Retention Time | ~ 4.5 min |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to monitor the progress of chemical reactions. orgsyn.org It is particularly valuable in the synthesis of this compound, for example, in the reduction of its corresponding carboxylic acid (2-Chloro-5-fluorobenzoic acid) or aldehyde (2-Chloro-5-fluorobenzaldehyde).

The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent). In the context of synthesizing this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting material and, if available, the pure product as references. The plate is then developed in a chamber containing a suitable solvent system, often a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol).

The polarity of the compounds dictates their mobility on the TLC plate. For instance, in the reduction of 2-Chloro-5-fluorobenzoic acid to this compound, the starting acid is significantly more polar than the resulting alcohol due to the carboxylic acid group's ability to form strong hydrogen bonds with the silica gel stationary phase. Consequently, the benzoic acid will have a low Retardation factor (Rf) value, meaning it travels a shorter distance up the plate. brainly.combrainly.com The product, this compound, being less polar, will interact less strongly with the silica gel and will be carried further by the mobile phase, resulting in a higher Rf value. brainly.com

By observing the disappearance of the starting material's spot and the appearance and intensification of the product's spot over time, a chemist can effectively track the reaction's progression towards completion. brainly.com This allows for the determination of the optimal reaction time and helps in identifying the presence of any byproducts.

Table 2: Illustrative TLC Data for Monitoring the Reduction of 2-Chloro-5-fluorobenzoic acid

| Compound | Stationary Phase | Mobile Phase (Eluent) | Illustrative Rf Value |

| 2-Chloro-5-fluorobenzoic acid | Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | ~ 0.25 |

| This compound | Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | ~ 0.50 |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Chloro-5-fluorobenzyl alcohol, DFT calculations, often employing basis sets like B3LYP/6-31G(d), are used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. nipne.roepa.gov This process minimizes the energy of the molecule to predict key structural parameters.

Table 1: Theoretically Calculated Geometric Parameters for a Substituted Benzyl (B1604629) Alcohol Analog

| Parameter | Bond/Atoms | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-O | ~1.43 Å |

| Bond Length | O-H | ~0.96 Å |

| Bond Angle | C-C-Cl | ~119° |

| Bond Angle | C-C-O | ~120° |

| Dihedral Angle | C-C-C-O | Variable (depends on conformation) |

Note: The values are representative examples based on calculations for structurally similar compounds and may vary for this compound.

DFT calculations are highly effective in predicting the spectroscopic signatures of molecules. Theoretical vibrational frequencies for Infrared (IR) and Raman spectroscopy can be calculated for the optimized geometry of this compound. nipne.roepa.gov These computational spectra show characteristic peaks corresponding to specific vibrational modes, such as the stretching of the O-H group, C-Cl bond, C-F bond, and various vibrations within the benzene (B151609) ring. nipne.ro By comparing the calculated frequencies with those obtained from experimental FT-IR and FT-Raman spectroscopy, a detailed assignment of the vibrational modes can be achieved. nipne.ronih.gov Often, a scaling factor is applied to the theoretical frequencies to achieve better agreement with experimental data, accounting for systematic errors in the computational method. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These theoretical predictions help in the assignment of experimental NMR spectra, providing a powerful tool for structural confirmation.

Table 2: Representative Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Theoretical FT-IR (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Theoretical FT-Raman (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|---|

| O-H Stretch | ~3650 | ~3620 | - | - |

| C-H Stretch (Aromatic) | ~3100 | ~3090 | ~3095 | ~3087 |

| C-C Stretch (Ring) | ~1600 | ~1584 | ~1610 | ~1612 |

| C-Cl Stretch | ~610 | ~600 | ~615 | ~612 |

Note: Data is illustrative, based on findings for analogous compounds like 2-chloro-5-nitrobenzyl alcohol. nipne.ro

The electronic properties and chemical reactivity of this compound can be analyzed using its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netirjweb.comresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netmdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability. researchgate.netnih.gov Conversely, a large energy gap implies high stability and low reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron configuration. Hard molecules have a large HOMO-LUMO gap. irjweb.commdpi.com

Chemical Softness (S = 1 / η): The reciprocal of hardness. Soft molecules are more reactive. irjweb.com

Electronegativity (χ = (I + A) / 2): The power of an atom to attract electrons.

Chemical Potential (μ = -χ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω = μ² / 2η): A measure of the energy lowering of a molecule when it accepts electrons. nih.gov

Table 3: Calculated Reactivity Descriptors for a Halogenated Aromatic Compound

| Parameter | Symbol | Formula | Typical Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -6.29 |

| LUMO Energy | E_LUMO | - | -1.81 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.48 |

| Chemical Hardness | η | (I - A) / 2 | 2.24 |

| Chemical Softness | S | 1 / η | 0.45 |

| Electrophilicity Index | ω | μ² / 2η | 0.58 |

Note: Values are representative and based on DFT studies of similar molecules. irjweb.comnih.gov

Molecular Dynamics Simulations for Conformation and Interactions

While quantum calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and intermolecular interactions. rsc.org

For this compound, MD simulations can reveal the flexibility of the molecule, particularly the rotation of the hydroxymethyl group (-CH₂OH) relative to the substituted benzene ring. nih.govresearchgate.net These simulations can predict the relative populations of different stable conformations, such as gauche and planar forms, and the energy barriers for converting between them. colostate.edu Furthermore, these simulations can model interactions with solvent molecules or other molecules, which is critical for understanding its behavior in solution or in a biological environment. Intramolecular interactions, such as a potential hydrogen bond between the hydroxyl hydrogen and the ortho-chlorine atom, can also be studied. rsc.orgresearchgate.net

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. nih.gov

For this compound, molecular docking studies can be performed to investigate its potential interactions with biological targets. nih.gov In a typical study, the 3D structure of the compound, obtained from DFT optimization, is placed into the binding site of a target protein. The algorithm then samples a large number of possible orientations and conformations, scoring them based on factors like electrostatic and van der Waals interactions.

For example, based on studies of the related compound 2-chloro-5-fluoro phenol, potential targets could include bacterial enzymes like Staphylococcus aureus Tyrosyl-tRNA synthetase or human enzymes such as dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.gov The results of such a study would include a binding energy score, which estimates the strength of the interaction, and a detailed visualization of the binding pose, showing specific hydrogen bonds and other non-covalent interactions with amino acid residues in the receptor's active site. nih.gov

In silico ADMET Prediction for Pharmacokinetic Properties

In silico ADMET prediction involves using computational models to estimate the pharmacokinetic properties of a compound, which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.gov These predictions are vital in the early stages of drug development to identify candidates with favorable properties and flag potential liabilities.

For this compound, various computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can predict properties such as:

Absorption: Prediction of oral bioavailability and intestinal absorption, often related to properties like lipophilicity (logP) and polar surface area.

Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Identification of potential sites of metabolic transformation by cytochrome P450 enzymes.

Excretion: Prediction of the likely route of elimination from the body.

Toxicity: Early assessment of potential risks like mutagenicity or cardiotoxicity.

These predictions are based on the molecule's structural features and provide a rapid, cost-effective way to screen its drug-like potential before extensive experimental testing. nih.gov

Environmental and Ecotoxicological Research Perspectives

Environmental Fate and Degradation Studies

The environmental persistence of 2-Chloro-5-fluorobenzyl alcohol is governed by its susceptibility to various degradation processes, including photolysis, microbial breakdown, and hydrolysis. Halogenated aromatic hydrocarbons are generally stable due to their resonance energy and the strength of carbon-halogen bonds, making them resistant to degradation. scirp.orgresearchgate.netscirp.org

Photodegradation, the breakdown of compounds by light, is a significant pathway for the transformation of aromatic pollutants in the environment. For benzyl (B1604629) alcohol and its derivatives, photocatalytic oxidation, often mediated by substances like titanium dioxide (TiO2), can occur under UV or visible light. researchgate.net This process typically involves the oxidation of the alcohol group to form the corresponding aldehyde. researchgate.net

In the case of halogenated benzyl alcohols, photolysis can also lead to dehalogenation, where a halogen atom is cleaved from the aromatic ring. nih.gov Studies on benzyl alcohol in the presence of chlorine have shown that photolytic conditions can generate various byproducts. nih.gov While specific studies on this compound are limited, the likely photolytic byproducts, based on research into similar compounds, could include 2-chloro-5-fluorobenzaldehyde (B1362322), and potentially dechlorinated or dehydrofluorinated intermediates. The reaction of benzyl alcohol with atomic chlorine under photolysis is known to produce compounds such as dibenzyl ether and benzyl chloride. nih.gov

Table 1: Potential Photolytic Transformation Products of Halogenated Benzyl Alcohols

| Precursor Compound | Potential Transformation Product | Transformation Process |

|---|---|---|

| Benzyl Alcohol Derivatives | Corresponding Benzaldehyde | Oxidation researchgate.net |

| Chlorinated Phenothiazines | Dechlorinated Phenothiazine | Photodechlorination nih.gov |

Microbial degradation offers an environmentally friendly route for the detoxification of halogenated aromatic compounds. nih.govbohrium.com Microorganisms have evolved diverse metabolic pathways to break down these xenobiotic substances. scirp.orgresearchgate.net For halogenated aromatics, the initial and most challenging step is often dehalogenation, which can occur under both aerobic and anaerobic conditions. nih.gov

The biodegradation of benzyl alcohol itself has been studied in strains like Pseudomonas putida and Gordonia sp. nih.govepa.gov The typical pathway involves the oxidation of the alcohol to benzaldehyde, then to benzoic acid. nih.gov The benzoic acid is then converted to catechol, which undergoes ring cleavage before entering central metabolic cycles. nih.govepa.gov It is plausible that this compound could be funneled into a similar pathway following initial dehalogenation. Microbes capable of degrading fluorinated drugs and other organofluorine compounds exist, although they may be less common and the degradation rates slower due to the stability of the carbon-fluorine bond. nih.govnih.gov The process often requires metabolic activation of the compound. mdpi.com

Ecotoxicity Assessment and Environmental Impact

The ecotoxicity of this compound is a critical aspect of its environmental risk profile. The presence of halogens can significantly influence the toxicity of an organic molecule.

Direct ecotoxicity data for this compound is scarce. However, data from its parent compound, benzyl alcohol, and halogenated isomers provide valuable insights. Benzyl alcohol has shown moderate acute toxicity to aquatic life. env.go.jpherts.ac.uk For the isomer 5-Chloro-2-fluorobenzyl alcohol, hazard classifications include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335), suggesting a baseline level of biological activity. sigmaaldrich.com The related compound, 2-Chloro-5-fluorophenol, is classified as harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage. nih.gov This suggests that this compound likely poses a risk to aquatic and terrestrial organisms upon exposure.

Table 2: Acute Ecotoxicity Data for Benzyl Alcohol

| Organism | Endpoint | Duration | Value | Reference |

|---|---|---|---|---|

| Green Alga (Pseudokirchneriella subcapitata) | EC50 (growth inhibition) | 72 h | 770,000 µg/L | env.go.jp |

| Water Flea (Daphnia magna) | EC50 (swimming inhibition) | 48 h | 230,000 µg/L | env.go.jp |

| Bluegill Sunfish (Lepomis macrochirus) | LC50 | 96 h | 10,000 µg/L | env.go.jpepa.gov |

Halogenated organic compounds are often persistent in the environment and can accumulate in living organisms. nih.gov The potential for a compound to bioaccumulate is often estimated by its octanol-water partition coefficient (log Kₒₗ). A higher log Kₒₗ value indicates greater lipophilicity and a higher tendency to accumulate in fatty tissues. For example, the highly recalcitrant benzo[a]pyrene (B130552) has a high log Kₒₗ of 6.06. nih.gov The related compound, 2-Chloro-5-fluorophenol, has a calculated XLogP3 of 2.5, suggesting a moderate potential for bioaccumulation. nih.gov

Fluorinated compounds, in particular, have come under scrutiny for their persistence and bioaccumulative properties. nih.govbeyondpesticides.org While short-chain compounds were thought to be less of a concern, studies have shown they can also accumulate, especially in invertebrates. beyondpesticides.orgacs.orgacs.org Given its halogenated aromatic structure, this compound is expected to be moderately persistent in the environment, with degradation being slow and dependent on specific microbial populations and environmental conditions like sunlight exposure. scirp.orgresearchgate.net

Advanced Analytical Method Development and Validation

Development of Robust Quantification Methods

The development of reliable analytical methods for the quantification of 2-Chloro-5-fluorobenzyl alcohol involves the optimization of various techniques to ensure sensitivity, specificity, and efficiency. Chromatographic and spectrophotometric methods are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method is a primary choice for the analysis of this compound due to its polarity and UV-absorbing properties. A typical method would involve a C18 column, which separates compounds based on their hydrophobicity. The mobile phase composition is a critical parameter to optimize for achieving good resolution and peak shape. A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to ensure the efficient elution of the analyte and any potential impurities. Detection is commonly performed using a UV detector, with the wavelength selected based on the maximum absorbance of this compound.

Interactive Data Table: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC): Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) is typically used for separation. The choice of carrier gas (e.g., helium or nitrogen) and its flow rate are optimized to achieve efficient separation. A flame ionization detector (FID) is a common choice for detection due to its high sensitivity to organic compounds. The injector and detector temperatures are set high enough to ensure the complete vaporization of the sample and prevent condensation.

Interactive Data Table: Example GC Method Parameters

| Parameter | Condition |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a rapid and cost-effective method for the quantification of this compound. The separation is performed on a pre-coated silica (B1680970) gel 60 F254 plate. The mobile phase, a mixture of non-polar and polar solvents, is carefully selected to achieve a good separation of the analyte from other components. After development, the plate is dried, and the spots are visualized under UV light. Densitometric scanning is then used for quantification.

UV-Visible spectrophotometry can be used for the direct quantification of this compound in a solution, provided there are no interfering substances that absorb at the same wavelength. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The first step involves determining the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or ethanol) over a range of wavelengths. A calibration curve is then prepared by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Validation of Analytical Methods (ICH Guidelines)

Validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The validation of the developed methods for this compound should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. mdpi.compda.orgajpaonline.com

Accuracy: The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For this compound, accuracy can be determined by the recovery of a known amount of the analyte spiked into a placebo matrix. The analysis is performed in triplicate at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).

Interactive Data Table: Example Accuracy Data (HPLC Method)

| Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |

| 80 | 80.2 | 79.8 | 99.5 |

| 100 | 100.5 | 100.1 | 99.6 |

| 120 | 120.3 | 120.9 | 100.5 |

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) and intermediate precision (inter-day precision) should be evaluated.

Interactive Data Table: Example Precision Data (HPLC Method)

| Parameter | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) |

| Peak Area | 0.8% | 1.2% |

| Retention Time | 0.2% | 0.3% |

Linearity: The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. Linearity is typically evaluated by analyzing a series of at least five standards of different concentrations. The results are plotted as peak area versus concentration, and the correlation coefficient (r²) is calculated.

Interactive Data Table: Example Linearity Data (HPLC Method)

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 25 | 125430 |

| 50 | 251050 |

| 75 | 376580 |

| 100 | 502110 |

| 125 | 627640 |

| Correlation Coefficient (r²) | 0.9998 |

Limit of Detection (LOD): The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (commonly 3:1).

Limit of Quantitation (LOQ): The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It is often determined based on the signal-to-noise ratio (commonly 10:1).

Interactive Data Table: Example LOD and LOQ Data (HPLC Method)

| Parameter | Value (µg/mL) |

| LOD | 0.05 |

| LOQ | 0.15 |

Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. For the analysis of this compound, specificity can be demonstrated by showing that there is no interference from potential impurities or degradation products at the retention time of the analyte peak in the chromatogram. This is often assessed through forced degradation studies where the sample is exposed to stress conditions like acid, base, oxidation, heat, and light.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, robustness can be evaluated by intentionally varying parameters such as the mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and observing the effect on the results.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of substituted benzyl (B1604629) alcohols is a fundamental process in organic chemistry. Future research is poised to discover more efficient, selective, and environmentally friendly catalytic systems for producing 2-Chloro-5-fluorobenzyl alcohol and its derivatives. Traditional methods often involve the reduction of the corresponding benzoic acid. For instance, the synthesis of the related compound 2-Chloro-5-(trifluoromethyl)benzyl alcohol can be achieved by the reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid using a borane-tetrahydrofuran (B86392) complex. guidechem.com

Current research into the synthesis of similar alcohols points toward several innovative catalytic strategies. organic-chemistry.org Phase transfer catalysis has been investigated for the conversion of chlorobenzyl chlorides to their corresponding alcohols. researchgate.net Furthermore, the hydrogenation of ester compounds using sophisticated ruthenium complexes represents a promising route. chemicalbook.com The development of heterogeneous catalysts, such as pyrazinium chlorochromate (PCC) supported on carbonitride nanosheets, is being explored for the oxidation of benzyl alcohols to aldehydes, a key step in the multi-step synthesis of more complex molecules. d-nb.infonih.gov

Future work will likely focus on catalysts that offer high yields and selectivity under mild conditions. This includes the use of nickel and palladium-based catalysts for cross-coupling reactions to build the carbon skeleton before the alcohol functionality is introduced or modified. guidechem.comorganic-chemistry.org

Table 1: Potential Catalytic Systems for Synthesis and Derivatization

| Catalytic System | Reaction Type | Potential Advantage | Reference |

|---|---|---|---|

| Ruthenium Complexes | Hydrogenation of Esters | High efficiency for alcohol synthesis. | chemicalbook.com |

| Palladium-based Catalysts | Suzuki-Miyaura Coupling | Formation of C-C bonds to create complex derivatives. | guidechem.com |

| Nickel-based Catalysts | Reductive Coupling | Arylation of ketones and aldehydes. | organic-chemistry.org |

| Phase Transfer Catalysts | Hydrolysis/Esterification | Efficient conversion of precursors under biphasic conditions. | researchgate.net |

Application in Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry investigates the assembly of molecules into larger, ordered structures through non-covalent interactions. fortunejournals.comresearchgate.net The this compound molecule is an excellent candidate for study in this field due to its capacity for forming various weak interactions, such as hydrogen bonds, halogen bonds, and π-stacking. nih.gov The hydroxyl group is a classic hydrogen bond donor and acceptor, while the chlorine and fluorine atoms can act as halogen bond acceptors.

These non-covalent forces are fundamental to crystal engineering, where the goal is to design solid-state structures with specific properties. nih.gov The interplay of these interactions can guide the self-assembly of this compound into predictable one-, two-, or three-dimensional networks. Theoretical and dielectric relaxation studies have already been initiated to visualize the non-covalent interactions between the related 2-chlorobenzyl alcohol and other molecules. acs.org Understanding how these weak forces dictate the molecular arrangement is crucial for designing new materials. nih.govmdpi.com Future research could explore the co-crystallization of this compound with other molecules to create novel supramolecular complexes with unique physical and chemical properties. mdpi.com

Advanced Materials Science Applications

The functional groups on this compound make it a versatile building block for advanced materials. The hydroxyl group allows it to be incorporated into polymers, such as polyesters or polyethers, through esterification or etherification reactions. The presence of halogen atoms can impart specific properties to these polymers, including flame retardancy, thermal stability, and altered electronic characteristics.

Aldehydes derived from the oxidation of benzyl alcohols are widely used in the synthesis of polymeric materials. d-nb.infonih.gov Therefore, 2-Chloro-5-fluorobenzaldehyde (B1362322), accessible from its parent alcohol, could serve as a monomer for various condensation polymers. Furthermore, the principles of non-covalent interactions discussed previously are central to the development of "smart" materials. The directed hydrogen and halogen bonds originating from the 2-Chloro-5-fluorobenzyl moiety could be harnessed to create self-healing polymers, liquid crystals, and functional polymer nanocomposites. nih.gov The ability of this molecule to participate in forming ordered structures makes it a candidate for research into organic semiconductors and coordination polymers, where its electronic and structural contributions could be exploited.

Further Investigation into Biological and Pharmacological Activities (excluding specific dosages)

While this compound itself is not a therapeutic agent, it serves as a crucial intermediate in the synthesis of potentially bioactive molecules. The 2-chloro-5-fluorobenzyl moiety is found in various compounds investigated for different pharmacological activities.

Derivatives of structurally similar benzyl alcohols have shown promise in several therapeutic areas. For instance, 2-Chloro-5-(trifluoromethyl)benzyl alcohol is a known intermediate in the synthesis of a cholesterol ester transfer protein (CETP) inhibitor. guidechem.com Benzothiazole (B30560) derivatives, which can be synthesized using substituted benzyl halides, have exhibited a wide range of biological activities, including potential as anti-inflammatory, antimicrobial, and antitumor agents. nih.govmdpi.com Specifically, certain benzothiazole derivatives have been identified as potent and selective monoamine oxidase B (MAO-B) inhibitors for the potential treatment of Parkinson's disease. nih.gov

Moreover, ester derivatives of similar halogenated benzyl alcohols, such as 3,5-dichlorobenzyl esters, have been found to possess significant antifungal activity by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH). nih.gov The synthesis of hydrazone derivatives from the corresponding aldehyde also opens a path to compounds with a broad spectrum of activities, including anticonvulsant and anti-inflammatory properties. nih.gov Future research will likely involve using this compound as a scaffold to generate libraries of new compounds for screening against various biological targets.

Table 2: Potential Therapeutic Areas for Derivatives of this compound

| Compound Class | Potential Biological Target/Activity | Therapeutic Area | Reference |

|---|---|---|---|

| Biphenyl Methanol (B129727) Derivatives | Cholesterol Ester Transfer Protein (CETP) Inhibition | Cardiovascular Disease | guidechem.com |

| Benzothiazole Derivatives | Monoamine Oxidase B (MAO-B) Inhibition | Neurodegenerative Diseases (e.g., Parkinson's) | nih.gov |

| Benzyl Ester Derivatives | Succinate Dehydrogenase (SDH) Inhibition | Antifungal Treatment | nih.gov |

| Azetidinone Derivatives | Various (e.g., antibacterial, anti-inflammatory) | Infectious & Inflammatory Diseases | mdpi.com |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-5-fluorobenzyl alcohol, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves halogenated benzyl precursors. For example, nucleophilic substitution reactions using 2-chloro-5-fluorobenzyl chloride with alcohols or amines under basic conditions (e.g., potassium carbonate in DMF at elevated temperatures) are common . Optimization focuses on solvent polarity, temperature control (60–100°C), and stoichiometric ratios to minimize byproducts like dehalogenated derivatives. Purification often employs column chromatography with silica gel and ethyl acetate/hexane mixtures .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for fluorinated benzyl groups) .

- Mass Spectrometry (HR-MS) : To validate molecular weight (e.g., observed m/z 174.56 for CHClFO) .

- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Q. What are the key physicochemical properties of this compound relevant to handling in laboratory settings?

- Methodological Answer : Critical properties include:

- Solubility : Moderate solubility in polar aprotic solvents (DMF, DMSO) but limited in water (<1 mg/mL).

- Stability : Sensitive to light and moisture; store under inert gas (N) at 2–8°C .

- Melting Point : Reported range 45–50°C (varies with crystallinity) .

Advanced Research Questions

Q. How do electronic effects of the chloro and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine (para) and chlorine (ortho) groups activate the benzyl alcohol for Suzuki-Miyaura couplings. DFT calculations predict enhanced electrophilicity at the benzylic carbon, enabling Pd-catalyzed coupling with boronic acids. Experimental validation involves kinetic studies comparing reaction rates with non-halogenated analogs .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects (CDCl vs. DMSO-d) or impurities. To resolve:

Reproduce experiments under standardized conditions (e.g., 300 MHz, CDCl).

Spike with authentic standards to confirm peak assignments.

Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How can this compound be utilized in designing enzyme inhibitors or receptor ligands?

- Methodological Answer : The benzyl alcohol moiety serves as a scaffold for:

- Pharmacophore Modeling : Docking studies (AutoDock Vina) to predict binding to targets like GABA receptors.

- Bioisosteric Replacement : Fluorine enhances metabolic stability; chlorine improves lipophilicity (logP ~2.5).

- In Vitro Assays : Measure IC values against kinases or proteases using fluorescence polarization .

Q. What industrial-scale adaptations improve the yield of this compound synthesis while maintaining green chemistry principles?

- Methodological Answer :

- Continuous Flow Reactors : Reduce reaction time (2–4 hrs vs. 12 hrs batch) and improve safety by minimizing intermediate isolation .

- Solvent Recycling : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity.

- Catalyst Recovery : Immobilized Pd catalysts on magnetic nanoparticles enable >90% recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息